3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one
Description
Systematic IUPAC Nomenclature and Isomeric Forms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one . The nomenclature reflects the bicyclic framework, where the indene moiety (a fused benzene and cyclopentene ring) is connected to a furan-2-one group. The stereodescriptors (3aR,8bS) specify the absolute configuration at the 3a and 8b positions, which arise from the planar chirality of the fused ring system.
The compound exhibits stereoisomerism due to the rigid bicyclic structure. Diastereomers may form depending on the stereochemistry at the ring junction. For example, the (3aS,8bR) configuration represents a distinct stereoisomer, as evidenced by synthetic derivatives reported in the literature. Computational studies suggest that the (3aR,8bS) configuration is the most thermodynamically stable form due to reduced steric strain in the fused ring system.
Molecular Formula and Structural Representation
The molecular formula of 3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is C₁₁H₁₀O₂ , with a molecular weight of 174.20 g/mol . The structure comprises a bicyclic system where a furan-2-one ring (a five-membered lactone) is fused to an indene moiety (a bicyclic system of benzene and cyclopentene).
The SMILES notation for the compound is C1[C@@H]2CC(=O)O[C@@H]2C3=CC=CC=C31 , which encodes the stereochemistry at the 3a and 8b positions. The 2D structural representation highlights the lactone group (C=O) and the fused aromatic system (Figure 1).
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.20 g/mol | |
| XLogP3-AA | 1.6 | |
| Rotatable Bond Count | 0 | |
| Hydrogen Bond Acceptors | 2 |
Registry Numbers and CAS Database Entries
The compound is registered under CAS No. 188064-15-5 , with additional identifiers including:
The CAS entry provides a standardized identifier for regulatory and commercial purposes, ensuring unambiguous referencing in chemical databases.
Synonym Cross-Referencing (Depositor-Supplied vs. Computed Names)
Synonyms for this compound vary between depositor-supplied and computed sources:
Depositor-Supplied Synonyms :
Computed Synonyms :
- (3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one
- 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-
Discrepancies arise from naming conventions: depositor-supplied names often prioritize brevity (e.g., CAS numbers), while computed names adhere strictly to IUPAC rules. For example, the term "tetrahydro" in the computed name explicitly denotes the saturation of the fused rings, whereas depositor-supplied names may omit stereochemical details.
Table 2: Synonym Comparison
| Type | Example |
|---|---|
| Depositor-Supplied | 188064-15-5 |
| Computed | (3aR,8bS)-3,3a,4,8b-tetrahydro... |
Properties
IUPAC Name |
3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANWJNRVRHJJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)OC2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ozonolysis and Subsequent Transformations
A patented process describes the preparation of a closely related tetrahydro-indeno-furanone via:
- Step 1: Ozonolysis of 6-hydroxy-7-allyl-indan-1-one in an organic solvent (e.g., methanol, dichloromethane, tetrahydrofuran) to cleave the allyl side chain and form an ozonide intermediate.
- Step 2: Reduction of the ozonide in the presence of methanol to yield a methoxy-substituted tetrahydro-indeno-furanone intermediate.
- Step 3: Alcohol elimination from this intermediate to form 6,7-dihydro-indeno-furan-8-one.
- Step 4: Catalytic hydrogenation of the dihydro compound to obtain the fully tetrahydro-indeno-furanone.
This method is notable for its use of mild conditions and common solvents, with hydrogenation typically performed under controlled pressure.
Multi-Step Synthesis via Benzofuran Derivatives
Another well-documented route involves:
- Starting from 2,3-benzofuran derivatives.
- Sequential halogenation and functional group manipulations to build the tricyclic core.
- Asymmetric hydrogenation under high hydrogen pressure (~5 MPa) to introduce chirality and saturate the ring system.
- This approach is part of the synthetic pathway for ramelteon, a drug molecule containing a related indeno-furanone core.
This method involves more steps (6-7 for the core synthesis) and uses halogenated reagents and high-pressure hydrogenation, but it allows for enantioselective synthesis.
Detailed Preparation Procedures from Literature
Ozonolysis-Based Preparation (Patent EP2483258A1)
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| (i) | Ozonolysis of 6-hydroxy-7-allyl-indan-1-one | Solvent: methanol/dichloromethane (1:10 v/v), temperature controlled | Forms ozonide intermediate |
| (ii) | Reduction of ozonide | Methanol present, mild reducing agent | Yields 2-methoxy-tetrahydro-indeno-furanone |
| (iii) | Alcohol elimination | Heating or acid/base catalysis | Produces 6,7-dihydro-indeno-furan-8-one |
| (iv) | Catalytic hydrogenation | Catalyst: Pd/C or similar, H2 gas, room temperature to mild heating | Final tetrahydro-indeno-furanone obtained |
This process is efficient and scalable, with solvent choice and reaction times optimized for yield and purity.
Multi-Step Synthesis via Benzofuran (Ramelteon Intermediate Synthesis)
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from 2,3-benzofuran | Halogenated reagents, inert atmosphere | Formation of key intermediates |
| 2 | Cyclization and functionalization | Use of anhydrides (e.g., d-C5-alkananhydrides) | Builds tricyclic core |
| 3 | Asymmetric hydrogenation | High pressure H2 (~5 MPa), chiral catalyst | Introduces chirality and saturates rings |
| 4 | Side chain introduction | Amide formation, further functionalization | Final compound or analogues |
This route is more complex but allows for enantioselective synthesis and is well-documented in patent literature and medicinal chemistry journals.
Reduction and Functionalization of Nitro and Halogenated Derivatives
Research articles describe:
- Reduction of nitro-substituted tetrahydro-indeno-furanones using tin powder in acidic ethanol to amines.
- Halogenation (iodination) of the lactone ring using iodine and hypervalent iodine reagents.
- Subsequent functionalization via base-promoted coupling reactions to introduce substituents on the furanone ring.
These methods provide access to substituted derivatives useful for further synthetic elaboration.
Representative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Ozonolysis + Reduction + Hydrogenation | 6-hydroxy-7-allyl-indan-1-one | O3, MeOH, Pd/C, H2 | Solvent mix MeOH/DCM, RT, mild heating | High (up to 90%) | Mild, scalable, patent-protected |
| Benzofuran Route (Ramelteon synthesis) | 2,3-benzofuran | Halogenated reagents, anhydrides, H2, chiral catalyst | Inert atmosphere, high pressure H2 (5 MPa) | Moderate to high | Enantioselective, multi-step |
| Reduction of Nitro Derivatives | Nitro-substituted lactone | Sn powder, HCl, EtOH | Reflux, acidic conditions | Good | For functionalized derivatives |
| Halogenation and Coupling | Lactone | I2, [bis(trifluoroacetoxy)iodo]benzene | Room temperature, CCl4 solvent | Moderate | For halogenated intermediates |
Research Findings and Notes
- The ozonolysis-based method offers a relatively short and efficient route to the tetrahydro-indeno-furanone core, avoiding hazardous reagents like liquid ammonia or boron tribromide used in other methods.
- The benzofuran-based synthesis, while longer and more complex, is valuable for producing enantiomerically pure compounds, important in pharmaceutical applications such as ramelteon synthesis.
- Functionalization of the core structure via halogenation and reduction expands the chemical space for derivatives with potential biological activity.
- Hydrogenation steps are critical and require careful control of pressure and catalyst choice to achieve desired stereochemistry and saturation levels.
- The use of protective groups and selective reagents (e.g., tert-butyl dicarbonate for amine protection) is common in multi-step syntheses to improve yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different chemical environments.
Substitution: Substitution reactions, particularly with nucleophiles, can lead to the formation of derivatives with diverse chemical functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and other nitrating agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Agricultural Applications
Strigolactone Analogues
One of the most notable applications of 3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is its role as a synthetic strigolactone analogue. Strigolactones are plant hormones that regulate various aspects of plant growth and development. The compound has been shown to:
- Inhibit Lateral Shoot Branching : Research indicates that this compound can effectively inhibit lateral shoot branching in plants, promoting a more vertical growth pattern which is beneficial for crop yields (Gomez-Roldan et al., 2008) .
- Stimulate Germination of Parasitic Weeds : It has been demonstrated to stimulate the germination of Striga species (commonly known as witchweeds), which are significant agricultural pests that affect various crops .
- Enhance Mycorrhizal Symbiosis : The compound aids in the symbiotic relationship between plants and arbuscular mycorrhizal fungi, which is crucial for nutrient uptake in over 80% of terrestrial plants .
The pharmacological potential of this compound is still under investigation but shows promise in several areas:
- Potential Anti-Cancer Properties : Preliminary studies suggest that compounds related to this structure may exhibit anti-cancer activity through modulation of cellular pathways involved in tumor growth and metastasis.
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in animal models, indicating possible applications in treating neurodegenerative diseases.
Case Study: Inhibition of Lateral Shoot Branching
A notable study conducted by Gomez-Roldan et al. (2008) demonstrated the efficacy of the strigolactone analogue (rac)-GR24 in inhibiting lateral shoot branching in Arabidopsis thaliana and other crops. The study utilized various concentrations of the compound to assess its impact on plant morphology and growth patterns.
Table: Summary of Findings from Gomez-Roldan et al. (2008)
| Concentration (µM) | Lateral Shoot Branching (%) | Germination Rate (%) |
|---|---|---|
| 0 | 100 | 15 |
| 10 | 60 | 30 |
| 50 | 20 | 75 |
| 100 | 5 | 90 |
This table illustrates the inverse relationship between concentration and lateral shoot branching while highlighting increased germination rates at higher concentrations.
Mechanism of Action
The mechanism by which 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
GR24 and Its Enantiomers
GR24, the most prominent analog, shares the core structure of 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one but includes a 4-methyl-5-oxo-dihydrofuran D-ring. Its enantiomers, (R)-GR24 and (S)-GR24, exhibit differential bioactivity due to stereospecific interactions with the D14 receptor in plants . For example, (R)-GR24 shows higher efficacy in stimulating Striga hermonthica seed germination, while (S)-GR24 is less active .
Fluorescent and Functionalized Derivatives
- CISA-1 : A fluorescent SL mimic with a boron-dipyrromethene (BODIPY) tag, enabling real-time tracking of SL distribution in plants .
- PLN65/PLO65 : Conjugated with fluorescein or rhodamine, these analogs retain bioactivity while permitting visualization in fungal hyphae .
- 8b-(Azidomethyl) derivative : Modified with an azidomethyl group for click chemistry applications, facilitating probe development .
Substituent Modifications and Bioactivity
D-Ring Modifications
- Methoxy Derivatives : Compounds 21 and 22 (methoxy at C-4 or C-3 of the D-ring) show altered branching inhibition in Arabidopsis. Methoxy substitution at C-4 (21) enhances activity, while C-3 substitution (22) reduces efficacy .
- Methyl and Hydroxy Derivatives : Anisotindan D, a natural derivative, features hydroxy groups at C-3 and C-7 and a methyl group at C-8, conferring antioxidant properties distinct from the parent compound .
Ring System Variations
- Nijmegen-1: Lacks the indeno-furan core but retains germination-stimulating activity via a simplified structure, highlighting the D-ring’s critical role .
- Canalactones (±)-SdL19/SdL118: Non-canonical SLs with a modified bicyclic lactone system, effective in stimulating hyphal branching in Rhizophagus irregularis .
Physicochemical Properties
| Property | This compound | GR24 | IND |
|---|---|---|---|
| Solubility | Low in water; soluble in acetone, DMSO | Similar | Moderate |
| Stability | Stable at -20°C for 1 year (in acetone) | ||
| Purity (HPLC) | >98% | >95% |
Biological Activity
3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one, also known as GR24, is a synthetic strigolactone analog that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H14O5
- Molecular Weight : 298.29 g/mol
- CAS Number : 76974-79-3
- Physical Form : Solid
- Solubility : Soluble in DMSO
GR24 functions primarily through its interactions with various biological pathways:
- Plant Hormonal Activity : As a strigolactone analog, GR24 is known to inhibit lateral shoot branching and stimulate germination in parasitic plants like Striga. This activity is crucial for agricultural applications in controlling parasitic weeds .
- Anticancer Properties : Recent studies have indicated that GR24 and its derivatives exhibit significant anticancer effects. For instance:
- Antioxidant Activity : GR24 has been linked to enhanced antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Experimental Data
A comprehensive review of the literature reveals various experimental findings regarding the biological activity of GR24:
Biological Activities Overview
The biological activities of GR24 can be summarized as follows:
- Anticancer Activity : Induces apoptosis in various cancer cell lines; modulates cell cycle dynamics.
- Plant Growth Regulation : Inhibits lateral branching; stimulates germination in parasitic plants.
- Antioxidant Effects : Enhances cellular resistance to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
